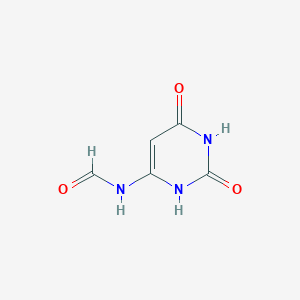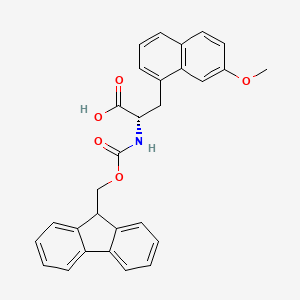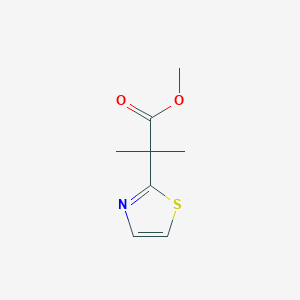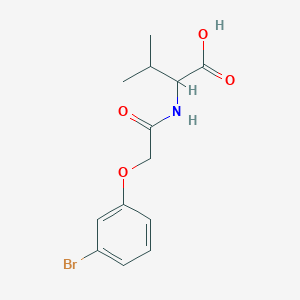
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of pyrrolidin-2-yl and pyrimidine, both of which are important structures in medicinal chemistry . Pyrrolidin-2-yl is a five-membered ring with nitrogen as one of the atoms, and pyrimidine is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” were not found, there are general methods for synthesizing pyrrolidin-2-yl and pyrimidine derivatives. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride” would likely involve a pyrrolidin-2-yl group attached to the 2-position of a pyrimidine ring, with a trifluoromethyl group attached to the 4-position .科学的研究の応用
Synthesis and Chemical Properties
Research has demonstrated innovative methods for the synthesis and characterization of pyrimidine derivatives, including those similar to 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine. For example, a study by Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines through reactions with (hetero)aromatic C-nucleophiles, showcasing the versatility of pyrimidine compounds in chemical synthesis (Smolobochkin et al., 2019). Such methods expand the toolkit for creating novel compounds with potential applications in various domains, including materials science and pharmaceuticals.
Applications in Materials Science
The compound and its derivatives find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers with specific optical properties. Chang et al. (2013) highlighted the synthesis of new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates for high-performance OLEDs, underscoring the potential of pyrimidine derivatives in advanced electronic devices (Chang et al., 2013). Similarly, research into pyridine-containing polyimides derived from pyrimidine dianhydride monomers revealed materials with high thermal stability and low dielectric constants, ideal for electronic applications (Wang et al., 2006).
Antitumor and Antimalarial Potential
On the medicinal front, albeit excluding direct drug use and dosage information, pyrimidine derivatives have shown promise in antitumor and antimalarial applications. The synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, displayed antiproliferative potencies against various tumor cell lines. This finding indicates a pathway for developing novel cancer therapies (Liu et al., 2015). Additionally, compounds like JPC-3210, a trifluoromethyl-substituted pyridine and pyrimidine analogue, were explored for malaria treatment and prevention, highlighting the versatility of pyrimidine derivatives in combating infectious diseases (Chavchich et al., 2016).
特性
IUPAC Name |
2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6;/h3,5-6,13H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHQMKNLMHGWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2668102.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2668104.png)

![Tert-butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2668106.png)
![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2668109.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2668111.png)
![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)
![N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2668113.png)


